molecular formula C17H18O5 B322436 3-Methylphenyl 3,4,5-trimethoxybenzoate

3-Methylphenyl 3,4,5-trimethoxybenzoate

Cat. No.: B322436
M. Wt: 302.32 g/mol
InChI Key: RXUPDVHLMLILNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylphenyl 3,4,5-trimethoxybenzoate is a benzoate ester derivative of particular interest in medicinal chemistry and anticancer research. Its core structure incorporates the 3,4,5-trimethoxyphenyl (TMP) moiety, which is a well-established pharmacophore known for its ability to inhibit tubulin polymerization by binding to the colchicine site . This mechanism disrupts microtubule formation, a critical process for cell division, making compounds featuring the TMP group valuable scaffolds for investigating and developing novel anti-mitotic and anticancer agents . The specific substitution with a 3-methylphenyl group allows researchers to explore structure-activity relationships (SAR), particularly how modifications on the phenyl ring influence biological activity, binding affinity, and selectivity . Beyond oncology, the 3,4,5-trimethoxybenzoate core is a versatile building block found in various bioactive molecules, including fungicidal agents for agricultural research . Advanced synthetic methods for related benzoates, such as those utilizing acid-binding agents like potassium carbonate, ensure the production of high-quality material for scientific investigation . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

(3-methylphenyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C17H18O5/c1-11-6-5-7-13(8-11)22-17(18)12-9-14(19-2)16(21-4)15(10-12)20-3/h5-10H,1-4H3

InChI Key

RXUPDVHLMLILNJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

3-Methylphenyl 3,4,5-trimethoxybenzoate has garnered attention for its potential as a pharmaceutical agent. Studies indicate that it may interact with specific proteins and enzymes, leading to various pharmacological effects. The trimethoxyphenyl group is particularly notable for its ability to bind to biological targets, which could inhibit enzymatic activity and influence metabolic pathways.

Case Studies in Drug Development

  • Antimelanogenic Effects : Research has shown that derivatives of trimethoxybenzene, including this compound, exhibit antimelanogenic properties. This suggests potential applications in treating skin conditions related to pigmentation disorders .
  • Antioxidant Activity : The compound has also demonstrated antioxidant effects, which are beneficial in preventing oxidative stress-related diseases .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules. Its reactivity can be harnessed in various synthetic pathways.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions to maximize yield and purity. Common methods include:

  • Esterification Reactions : Utilizing acid chlorides or anhydrides with the appropriate alcohols.
  • Functional Group Transformations : Modifying the trimethoxy group to introduce other functional groups.

Industrial Applications

Beyond pharmaceuticals and organic synthesis, this compound finds utility in several industrial sectors:

  • Dyes and Pigments : The compound can be used as a dye or pigment due to its chemical structure.
  • Coatings and Adhesives : It serves as a component in formulations for coatings and adhesives due to its stability and reactivity.
  • Agrochemicals : There is potential for its use in developing herbicides or insecticides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Diversity Among 3,4,5-Trimethoxybenzoate Esters

The biological activity of 3,4,5-trimethoxybenzoate derivatives is modulated by the substituent attached to the ester group. Key structural variations include:

  • Alkyl chains (e.g., methyl, ethyl, butyl, isopentyl).
  • Branched vs. straight-chain alkyl groups (e.g., isopropyl vs. propyl).
  • Aromatic or heteroaromatic groups (e.g., naphthalene, benzo triazole).

Impact of Alkyl Chain Length and Branching

  • Chain Length : Longer alkyl chains (e.g., isopentyl) enhance cytotoxicity, likely due to improved lipid membrane permeability .
  • Branching : Branched chains (e.g., isopropyl) reduce potency compared to straight-chain analogs (e.g., propyl), suggesting steric hindrance limits target interaction .

Role of Aromatic Substituents

Aromatic groups like naphthalene significantly boost cytotoxicity and selectivity. For example, 2-methylnaphthalene 3,4,5-trimethoxybenzoate outperforms diphenyl derivatives, indicating fused aromatic systems enhance target binding or stability .

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for 3-methylphenyl 3,4,5-trimethoxybenzoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via esterification using 3,4,5-trimethoxybenzoyl chloride and 3-methylphenol. A typical procedure involves reacting equimolar amounts of the acyl chloride with the phenol in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst and pyridine as a base. Reaction completion is monitored via thin-layer chromatography (TLC). Purification is achieved via column chromatography (silica gel, gradient elution with dichloromethane/ethyl acetate). Yield optimization requires strict control of stoichiometry, temperature (0–25°C), and anhydrous conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with methoxy protons resonating at δ 3.8–4.0 ppm and aromatic protons between δ 6.5–7.5 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₀O₅: 316.1311). Melting point analysis (e.g., 82–84°C) and infrared (IR) spectroscopy (C=O stretch at ~1700 cm⁻¹) further confirm purity .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodology : Solubility is tested in solvents like dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Stability studies involve incubating the compound at 25°C and 37°C, with periodic HPLC analysis to detect degradation products. For long-term storage, lyophilization in amber vials under inert gas (e.g., argon) is recommended .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the cytotoxicity of this compound derivatives?

  • Methodology : Compare analogs with varying substituents (e.g., alkyl chain length, methoxy positioning) using in vitro cytotoxicity assays (e.g., MTT on melanoma cells). For example, replacing the 3-methylphenyl group with a naphthalene moiety increases potency by 2.3-fold, as observed in similar trimethoxybenzoate esters. SAR trends are analyzed via molecular docking to identify key interactions with targets like tubulin or kinases .

Q. How can isotopic labeling (e.g., deuterium) aid in pharmacokinetic studies of this compound?

  • Methodology : Synthesize deuterated analogs (e.g., methyl-d₉ groups) via exchange reactions using deuterated methanol (CD₃OD) under acidic conditions. Use LC-MS/MS to track labeled metabolites in plasma and tissue samples. This approach enhances detection sensitivity and clarifies metabolic pathways, as demonstrated in studies of related trimethoxybenzoate esters .

Q. What computational strategies predict biological targets of this compound?

  • Methodology : Perform molecular docking with AutoDock Vina or Schrödinger Suite against protein databases (e.g., PDB). Validate predictions via in vitro binding assays (e.g., fluorescence polarization for kinase inhibition). For instance, trimethoxybenzoate derivatives show affinity for opioid receptors, suggesting potential analgesic mechanisms .

Q. How do formulation challenges (e.g., polymorphism) impact the compound’s bioavailability?

  • Methodology : Characterize polymorphic forms using X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Assess dissolution rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Co-crystallization with maleic acid improves solubility, as seen in analogous compounds .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

  • Methodology : Replicate assays under standardized conditions (e.g., cell line authentication, serum-free media). Use orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 activation) to confirm mechanisms. Meta-analyses of published IC₅₀ values can identify outliers due to assay variability .

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